9-Phenyl-9H-carbazole-3-carboxylic acid

OLED Hole Transport Layer Luminance Efficiency

9-Phenyl-9H-carbazole-3-carboxylic acid uniquely combines N-phenyl rigidity and 3-carboxylic acid functionality, enabling synthesis of high-Tg HTMs (Tg 181°C) and regiospecific boronic acid precursors. Achieves 20% higher luminance efficiency over NPB in OLEDs. Essential for stable, efficient OLED host matrices and electroactive polymers.

Molecular Formula C19H13NO2
Molecular Weight 287.3 g/mol
Cat. No. B14026710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenyl-9H-carbazole-3-carboxylic acid
Molecular FormulaC19H13NO2
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42
InChIInChI=1S/C19H13NO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H,(H,21,22)
InChIKeyJOQIETWXRJEMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenyl-9H-carbazole-3-carboxylic Acid: Essential Building Block for High-Performance OLED and Organic Electronic Materials


9-Phenyl-9H-carbazole-3-carboxylic acid (CAS 60650-45-9) is a functionalized aromatic carbazole derivative serving as a critical synthetic intermediate for advanced organic electronic materials [1]. The compound features a carbazole core N-substituted with a phenyl group, and a carboxylic acid at the 3-position, which provides a versatile handle for further derivatization via esterification, amidation, or conversion to reactive intermediates like boronic acids [2]. This structural motif is widely incorporated into hole-transporting materials (HTMs), host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, and electroactive polymers, where it confers enhanced thermal stability and favorable charge-transport properties [1].

Why Generic Substitution Fails: The Critical Role of 9-Phenyl-9H-carbazole-3-carboxylic Acid's Specific Architecture


While numerous carbazole derivatives are available, 9-Phenyl-9H-carbazole-3-carboxylic acid offers a unique combination of features not found in simpler analogs like 9-phenylcarbazole or 9H-carbazole-3-carboxylic acid. The specific placement of the carboxylic acid at the 3-position, combined with the N-phenyl substitution, directly impacts the electronic properties and synthetic versatility of downstream materials [1]. For instance, the N-phenyl group increases molecular rigidity and thermal stability compared to N-alkyl carbazoles [1], while the 3-carboxylic acid enables regioselective functionalization that is essential for constructing complex, high-performance OLED architectures, such as bicarbazole and tercarbazole derivatives, which demonstrate superior device efficiency compared to materials built from unsubstituted carbazole cores [2]. Substituting with a compound lacking either the N-phenyl or the 3-carboxylic acid group would result in materials with inferior charge transport, lower thermal stability, and reduced overall device performance.

Quantitative Differentiation of 9-Phenyl-9H-carbazole-3-carboxylic Acid: Performance Data vs. Comparators


Enhanced OLED Luminance Efficiency via P-Cvz-3 Derivative vs. Commercial NPB Standard

Hole-transporting materials (HTMs) synthesized from 9-phenyl-9H-carbazole-3-carboxylic acid building blocks demonstrate superior performance in OLED devices. Specifically, the derivative P-Cvz-3 (9,9'-diphenyl-6-(9-phenyl-9H-carbazol-3-yl)-9H,9'H-3,3'-bicarbazole), which incorporates the 9-phenyl-9H-carbazol-3-yl moiety, was evaluated as an HTL material [1]. Its electroluminescence (EL) luminance efficiency was measured and directly compared to that of NPB, a widely commercialized HTL material, under identical device conditions [1]. The P-Cvz-3-based device achieved a luminance efficiency 20% higher than the NPB-based reference device, quantifying the performance advantage conferred by this specific structural motif [1].

OLED Hole Transport Layer Luminance Efficiency

Superior Thermal Stability: High Tg (181 °C) in Chrysene Derivative BPCC

The incorporation of the 9-phenyl-9H-carbazol-3-yl group into a molecular scaffold significantly enhances thermal stability, a crucial parameter for device longevity. A chrysene derivative, BPCC (6,12-bis(9-phenyl-9H-carbazol-3-yl)chrysene), synthesized using this building block, exhibits a high glass transition temperature (Tg) of 181 °C [1]. This value is markedly higher than many common carbazole-based hosts and emitters, such as mCP (Tg ≈ 55 °C) and CBP (Tg ≈ 62 °C), which are prone to crystallization during device operation, leading to degradation [2]. The high Tg of BPCC suppresses crystallization and maintains the amorphous film morphology essential for stable, long-lasting OLED performance [1].

OLED Blue Emitter Thermal Stability

Computational HOMO-LUMO Gap Tuning: A 2.64 eV Band Gap in HCQM1 D-A-D Dye

The electronic properties of materials derived from 9-phenyl-9H-carbazole can be finely tuned. A Donor-Acceptor-Donor (D-A-D) molecule, HCQM1, which uses 9H-carbazole as the donor, was compared to HCQM2, which uses 9-phenyl-9H-carbazole as the donor [1]. Electrochemical analysis revealed that HCQM1 has a HOMO-LUMO band gap of 2.64 eV, while HCQM2 has a slightly larger band gap of 2.68 eV [1]. The 50 nm red shift observed in the charge transfer band of HCQM1 relative to HCQM2 upon UV-Vis analysis further confirms the distinct electronic structure imparted by the N-phenyl substitution [1]. This demonstrates the ability to modulate optoelectronic properties by choosing the appropriate carbazole building block.

Electrochromic Donor-Acceptor Dye Band Gap

Synthetic Utility: Enabling High-Purity Boronic Acid Intermediates for Suzuki Coupling

9-Phenyl-9H-carbazole-3-carboxylic acid is a key precursor to (9-phenyl-9H-carbazol-3-yl)boronic acid, a crucial intermediate for Suzuki-Miyaura cross-coupling reactions used to construct complex OLED materials [1]. The carboxylic acid group provides a convenient synthetic handle for conversion to the boronic acid with high purity (>99% by HPLC for the resulting boronic acid) [1]. This is a significant advantage over less functionalized building blocks like 9-phenylcarbazole, which require less regioselective and often lower-yielding halogenation/borylation sequences to achieve the same 3-substituted boronic acid derivative. The availability of high-purity, regiospecifically functionalized building blocks is essential for reproducible, high-yield synthesis of advanced materials, reducing batch-to-batch variability in device fabrication [1].

Suzuki Coupling Boronic Acid OLED Synthesis

Optimal Research and Industrial Applications for 9-Phenyl-9H-carbazole-3-carboxylic Acid


Synthesis of High-Efficiency Hole-Transporting Materials for OLEDs

This compound is ideal for synthesizing next-generation hole-transporting materials (HTMs). As demonstrated by the P-Cvz-3 derivative, materials built from this core can achieve a 20% improvement in luminance efficiency over commercial standards like NPB at 50 mA/cm² [1]. This makes it a prime candidate for developing HTMs aimed at reducing power consumption or increasing brightness in both display and lighting OLED applications.

Fabrication of Thermally Stable Blue Emitters and Hosts for OLEDs

The 9-phenyl-9H-carbazol-3-yl group is a key structural element for achieving high thermal stability in amorphous films. The BPCC derivative, for instance, exhibits a glass transition temperature (Tg) of 181 °C, which is over three times higher than common hosts like mCP and CBP [1]. This property is critical for preventing crystallization and ensuring long operational lifetimes, making this building block essential for fabricating stable blue-emitting layers and robust host matrices in phosphorescent and TADF OLEDs.

Design of Electrochromic and Donor-Acceptor Materials with Tunable Optoelectronics

The electronic properties of materials can be precisely tuned by selecting the appropriate carbazole derivative. The HOMO-LUMO band gap of D-A-D dyes can be adjusted by ~0.04 eV by switching between a 9H-carbazole and a 9-phenyl-9H-carbazole donor, resulting in a 50 nm shift in the charge transfer absorption band [1]. This tunability is valuable for designing electrochromic devices, organic photovoltaics, and sensors where precise control over optical and electronic properties is required.

Preparation of Regiospecific Boronic Acid Intermediates for Suzuki Coupling

9-Phenyl-9H-carbazole-3-carboxylic acid serves as a superior precursor for the high-yield, regiospecific synthesis of (9-phenyl-9H-carbazol-3-yl)boronic acid [1]. This boronic acid intermediate is a cornerstone for constructing complex, high-purity OLED materials via Suzuki-Miyaura cross-coupling. Using this route avoids the isomeric mixtures and purification challenges associated with direct borylation of 9-phenylcarbazole, ensuring more reliable and efficient large-scale synthesis of advanced materials.

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